Boc-D-2-Aminomethylphe(Fmoc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-2-Aminomethylphe(Fmoc) is a compound used primarily in peptide synthesis. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.
Mechanism of Action
Target of Action
Boc-D-2-Aminomethylphe(Fmoc) is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain. The role of these targets is crucial in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein .
Mode of Action
The compound interacts with its targets (amine groups) through a process known as Fmoc protection . In this process, the Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, effectively protecting the amine group .
Biochemical Pathways
The primary biochemical pathway affected by Boc-D-2-Aminomethylphe(Fmoc) is peptide synthesis, specifically Solid Phase Peptide Synthesis (SPPS) . The compound’s action influences the formation and breaking of peptide bonds, which are essential steps in the synthesis of peptides and proteins .
Pharmacokinetics
The pharmacokinetics of Boc-D-2-Aminomethylphe(Fmoc) are largely dependent on the specific conditions of the peptide synthesis process. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the solvent used, the temperature, and the pH of the environment . .
Result of Action
The result of Boc-D-2-Aminomethylphe(Fmoc)'s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the accurate assembly of the peptide chain .
Action Environment
The action of Boc-D-2-Aminomethylphe(Fmoc) is influenced by several environmental factors. The compound is sensitive to moisture and heat, which can affect its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is base-labile and is removed using a base . Therefore, maintaining appropriate environmental conditions is crucial for the effective use of Boc-D-2-Aminomethylphe(Fmoc) in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2-Aminomethylphe(Fmoc) typically involves the protection of the amino group of D-2-aminomethylphenylalanine with the Boc group, followed by the protection of the secondary amino group with the Fmoc group. The reaction conditions often include the use of bases such as diisopropylethylamine (DIEA) and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Boc-D-2-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-2-Aminomethylphe(Fmoc) undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Coupling: HBTU or DIC in the presence of bases like DIEA.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include peptides with specific sequences and functionalities, which can be further modified for various applications.
Scientific Research Applications
Boc-D-2-Aminomethylphe(Fmoc) is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme mechanisms.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptide-based materials and biocompatible hydrogels.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-2-Aminomethylphe(Boc): Similar to Boc-D-2-Aminomethylphe(Fmoc) but with the protective groups reversed.
Boc-D-2-Aminomethylphe: Lacks the Fmoc group, making it less versatile for certain synthetic applications.
Fmoc-D-2-Aminomethylphe: Lacks the Boc group, limiting its use in solid-phase peptide synthesis.
Uniqueness
Boc-D-2-Aminomethylphe(Fmoc) is unique due to its dual protection strategy, which allows for greater flexibility and control in peptide synthesis. The orthogonal protection provided by the Boc and Fmoc groups enables the sequential addition of amino acids without unwanted side reactions, making it a valuable tool in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGEKHRYXDFMC-AREMUKBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.